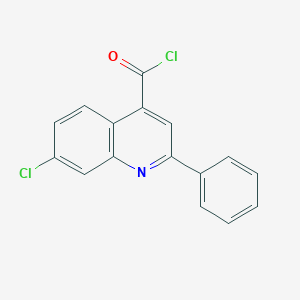

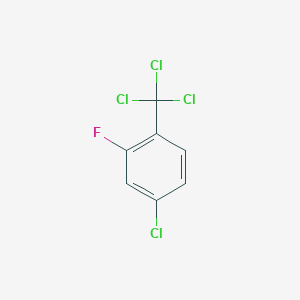

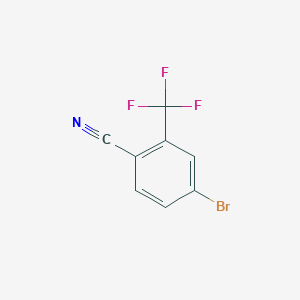

![molecular formula C10H15NO3 B062979 3-[(2-呋喃甲基)氨基]丙酸乙酯 CAS No. 175203-83-5](/img/structure/B62979.png)

3-[(2-呋喃甲基)氨基]丙酸乙酯

描述

Introduction Ethyl 3-[(2-furylmethyl)amino]propanoate is a chemical compound studied in various contexts such as synthesis methods, molecular structure, and chemical properties. Although specific research directly focusing on this exact compound is limited, insights can be drawn from studies on similar ethyl propanoate derivatives and related structures.

Synthesis Analysis Ethyl 3-[(2-furylmethyl)amino]propanoate, similar to other ethyl propanoate derivatives, can be synthesized through methods involving the condensation and reduction reactions. For instance, ethyl 3-(3-aminophenyl)propanoate is produced via a Knoevenagel condensation and alkylidene reduction, showcasing a typical pathway that might be adapted for the synthesis of related compounds (Nagel, Radau, & Link, 2011).

Molecular Structure Analysis The molecular structure of related compounds, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, reveals characteristics like planarity and molecular conformation, which are crucial for understanding the physical and chemical behaviors of these molecules. Structural determinations are often made using X-ray diffraction techniques (Gupta, Sharma, Dinesh, & Rajnikant, 2007).

Chemical Reactions and Properties Chemical properties, including reactivity and interaction with other substances, can be inferred from studies on similar compounds. For example, the synthesis and reactions of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates provide insights into the types of chemical interactions and transformations that ethyl 3-[(2-furylmethyl)amino]propanoate might undergo (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Physical Properties Analysis The physical properties such as polymorphism, solubility, and melting points can be essential for the practical application of the compound. Studies on polymorphic forms of similar compounds highlight the importance of these properties in the development of pharmaceutical formulations (Vogt, Williams, Johnson, & Copley, 2013).

科学研究应用

环境毒理学与药理学

已显示含有乙汞的化合物(包括类似于 3-[(2-呋喃甲基)氨基]丙酸乙酯的乙基化合物)可以穿过血脑屏障 (BBB),表明存在潜在的神经毒性风险。这些发现表明,由于乙基化合物能够在脑中蓄积并可能造成危害,因此在医疗和工业应用中使用乙基化合物时需要谨慎 (Kern、Geier、Homme 和 Geier,2019).

危险材料杂志

研究了叔丁基乙醚 (ETBE) 在土壤和地下水中的生物降解和归宿,揭示了需氧生物降解途径和微生物参与该过程。这项研究重点关注了乙基醚的环境影响和降解机制,这可能与了解 3-[(2-呋喃甲基)氨基]丙酸乙酯的环境行为有关 (Thornton、Nicholls、Rolfe、Mallinson 和 Spence,2020).

应用微生物学与生物技术

对食品中关键风味化合物的支链醛的研究,提供了从氨基酸中产生和分解这些化合物的生化途径的见解。此类研究与 3-[(2-呋喃甲基)氨基]丙酸乙酯的相关性可能在于了解其在食品中的潜在形成或降解及其对风味和安全性的影响 (Smit、Engels 和 Smit,2009).

环境化学快报

关于食品和饮料中乙基氨基甲酸酯的综述,阐述了乙基酯的毒理学问题,包括致癌性和遗传毒性。这些考虑对于评估 3-[(2-呋喃甲基)氨基]丙酸乙酯在任何潜在食品或饮料应用中的安全性至关重要 (Weber 和 Sharypov,2009).

植物科学前沿

1-氨基环丙烷-1-羧酸 (ACC) 在植物中的作用,除了作为乙烯前体之外,还暗示了乙基化合物的复杂生化相互作用和在农业和植物科学中的潜在生物技术应用 (Van de Poel 和 Van Der Straeten,2014).

属性

IUPAC Name |

ethyl 3-(furan-2-ylmethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWYCUOEHDOVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371355 | |

| Record name | Ethyl 3-[(2-furylmethyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2-furylmethyl)amino]propanoate | |

CAS RN |

175203-83-5 | |

| Record name | N-(2-Furanylmethyl)-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(2-furylmethyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)